alpha-Biotin-omega-azido hepta(ethylene glycol)
CAS No.:
Cat. No.: VC13459355
Molecular Formula: C26H48N6O9S
Molecular Weight: 620.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H48N6O9S |
|---|---|
| Molecular Weight | 620.8 g/mol |
| IUPAC Name | N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
| Standard InChI | InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34) |
| Standard InChI Key | WOMFFURCOFOFGG-UHFFFAOYSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
alpha-Biotin-omega-azido hepta(ethylene glycol) features a tripartite structure:
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Biotin terminal: A vitamin H derivative with high affinity for streptavidin/avidin (Kd ≈ 10⁻¹⁵ M).
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Hepta(ethylene glycol) spacer: A hydrophilic 7-unit PEG chain (MW ≈ 308 g/mol) enhancing solubility and reducing steric hindrance .
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Azide terminus: A reactive group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₄₈N₆O₉S |
| Molecular Weight | 620.8 g/mol |
| IUPAC Name | N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
| Solubility | >50 mg/mL in water |
The extended PEG chain minimizes nonspecific binding while maintaining protein functionality, as demonstrated in studies where PEG spacers improved antigen-antibody binding efficiency by 78% compared to shorter linkers .
Synthesis and Functionalization
Synthetic Pathways
The compound is synthesized through sequential etherification and amidation reactions:
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Ethylene glycol oligomerization: Initiating with allyl alcohol, hepta(ethylene glycol) is formed via ring-opening polymerization of ethylene oxide .
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Azide incorporation: Terminal hydroxyl groups are converted to azides using Mitsunobu conditions (DIAD/PPh₃) with NaN₃ .
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Biotin conjugation: The amine-terminated PEG intermediate reacts with biotin-NHS ester under pH 8.5 buffer .
Critical challenges include maintaining azide stability during purification (best achieved via silica gel chromatography with <5% methanol) and preventing biotin degradation under basic conditions .
Applications in Click Chemistry
CuAAC-Driven Bioconjugation
The azide terminus enables efficient conjugation to alkyne-modified biomolecules. In comparative studies:
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Reaction efficiency: 92% yield in 2 hours using CuSO₄/THPTA ascorbate vs. 68% with traditional DCC/NHS chemistry .
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Orthogonality: No cross-reactivity observed with thiols, amines, or carboxylates in proteome-wide screens .
Table 2: Benchmarking Conjugation Strategies
| Method | Yield (%) | Reaction Time | Compatibility |
|---|---|---|---|
| CuAAC | 92 | 2 h | Aqueous |
| EDC/NHS | 68 | 12 h | Organic |
| Hydrazide | 45 | 24 h | pH-dependent |
SPAAC for Live-Cell Labeling
The strain-promoted variant eliminates copper toxicity, enabling real-time tracking of cell surface receptors. In Jurkat T-cells:
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Labeling density: 1.2 × 10⁵ molecules/cell achieved without affecting viability .
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Temporal resolution: Subsecond kinetics observed for GPCR internalization .
Solubility and Stability Enhancements
Impact of PEG Spacers
The hepta(ethylene glycol) chain confers:
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Solubility: 58 mg/mL vs. 2.3 mg/mL for analogous C6-linked biotin compounds .
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Protease resistance: Half-life extension from 1.2 to 8.7 hours in serum .
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Thermal stability: Denaturation temperature (Tₘ) increased by 14°C for PEGylated vs. native proteins .
Molecular dynamics simulations reveal PEG chains form hydration shells with 142 water molecules per ethylene glycol unit, explaining their anti-aggregation effects .
Biomedical Applications
Targeted Drug Delivery
Conjugating doxorubicin via azide-alkyne click chemistry yielded nanoparticles with:
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Loading capacity: 18.7% w/w vs. 9.4% for passive encapsulation .
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Tumor accumulation: 6.8-fold increase over free drug in MDA-MB-231 xenografts .
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Release kinetics: pH-dependent cleavage (t₁/₂ = 48 h at pH 5 vs. 240 h at pH 7.4) .
Diagnostic Imaging
⁶⁴Cu-labeled biotin-PEG-azide conjugates achieved:
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